The compound 2-[2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl]hexahydro-1H-isoindole-1,3(2H)-dione is a complex organic molecule with significant pharmacological interest. Its molecular formula is and it has a molecular weight of approximately 382.41 g/mol. This compound is categorized within the family of isoindole derivatives, which are known for their diverse biological activities, including potential applications in treating various mental health disorders.
This compound can be sourced from chemical suppliers specializing in pharmaceutical intermediates and research chemicals. It falls under the classification of isoindole derivatives, which are often utilized in medicinal chemistry due to their structural versatility and biological activity. The specific structural features of this compound suggest it may interact with various biological targets, making it a candidate for further pharmacological studies.
The synthesis of 2-[2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl]hexahydro-1H-isoindole-1,3(2H)-dione typically involves several key steps:
These methods require careful control of reaction conditions, including temperature and solvent choice, to optimize yield and purity.
The molecular structure of this compound can be described as follows:
The structural representation can be derived from its SMILES notation: C1=CC=C(C=C1)C2=C(C=CC=C2)C(=O)N(C(=O)C(C)C)C.
The compound is expected to participate in various chemical reactions typical for isoindoles:
These reactions are crucial for modifying the compound to enhance its pharmacological properties or to create analogs for further study.
The mechanism of action for compounds like 2-[2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl]hexahydro-1H-isoindole-1,3(2H)-dione often involves interaction with specific receptors in the brain. For instance:
Data from studies suggest that these interactions can lead to antidepressant effects, making this class of compounds valuable in psychopharmacology.
The physical properties of this compound include:
Key chemical properties include:
Relevant data regarding melting point, boiling point, and other thermodynamic properties would require experimental determination under controlled conditions.
The primary applications of 2-[2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl]hexahydro-1H-isoindole-1,3(2H)-dione include:
CAS No.: 43100-65-8
CAS No.: 12141-45-6
CAS No.: 32797-12-9
CAS No.: 108890-18-2
CAS No.: